molecular formula C20H15ClN4OS B2763388 1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1020229-82-6

1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B2763388
CAS RN: 1020229-82-6
M. Wt: 394.88
InChI Key: HEYIQMNCPUJNFE-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative, which has been synthesized using different methods. The compound has been found to exhibit diverse biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Antimicrobial and Anticancer Properties

Compounds with a pyrazolo[3,4-d]pyrimidine core have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives incorporating oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have demonstrated significant activity against various bacterial and fungal pathogens, as well as anticancer properties against different cancer cell lines, outperforming reference drugs like doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have been explored for their affinity towards A1 adenosine receptors, a target implicated in various physiological processes. Certain derivatives have shown promising activity, suggesting potential applications in modulating adenosine receptor-mediated effects (Harden, Quinn, & Scammells, 1991).

Linked Heterocyclics with Antimicrobial Activity

Linked Heterocyclic Compounds

The synthesis of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one frameworks has been reported, showing good inhibitory activity against a range of Gram-positive and Gram-negative bacteria and fungi, indicating their potential as novel antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Herbicidal Activity

Herbicidal Applications

Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated herbicidal activity, particularly against specific weeds such as Brassica napus and Echinochloa crusgalli, suggesting their potential use in agricultural weed management (Luo, Zhao, Zheng, & Wang, 2017).

properties

IUPAC Name

1-(3-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c21-15-9-4-10-16(12-15)25-18-17(13-22-25)19(26)24-20(23-18)27-11-5-8-14-6-2-1-3-7-14/h1-10,12-13H,11H2,(H,23,24,26)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYIQMNCPUJNFE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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